Mifepristone, commonly known by its developmental code name RU486, is a synthetic steroid with potent antiprogestin and antiglucocorticoid properties15. Initially developed for its abortifacient capabilities, mifepristone has since been explored for a variety of medical applications due to its unique mechanism of action, which involves the antagonism of progesterone and glucocorticoid receptors15. This comprehensive analysis will delve into the pharmacodynamics, mechanism of action, and the diverse applications of mifepristone in different fields based on the current literature.
The synthesis of Hydroxy Mifepristone is not a primary focus of research. It is primarily generated as a metabolite in studies investigating the metabolism of Mifepristone. [] These studies typically involve incubating Mifepristone with liver microsomes or purified cytochrome P450 enzymes, followed by extraction and analysis of the resulting metabolites, including Hydroxy Mifepristone. []
Mifepristone functions by binding with high affinity to progesterone and glucocorticoid receptors, without subsequent transcription of progesterone-dependent genes1. This blockade of progesterone receptors is crucial for its use in terminating pregnancies, as it leads to the detachment of the placenta from the endometrium1. Additionally, mifepristone stimulates prostaglandin production from the decidua, which may contribute to its abortifacient effect by increasing uterine activity2. The pharmacokinetics of mifepristone are characterized by rapid absorption and a long half-life, with serum kinetics regulated by the serum transport protein α1-acid glycoprotein (AAG)3. Mifepristone is metabolized by cytochrome P450 (CYP) enzyme CYP3A4, and its metabolites retain considerable affinity toward human progesterone and glucocorticoid receptors, contributing to the biological actions of the drug34.
Mifepristone is widely recognized for its role in reproductive health, particularly in the induction of abortion when used in combination with prostaglandins13. It has also been investigated for its potential in emergency contraception, where it alters the endometrial environment, making it inhospitable for blastocyst implantation7. Furthermore, mifepristone has been studied for its effects on cervical maturation and labor induction, with findings suggesting that its action may be mediated by prostaglandins9.
In the field of oncology, mifepristone has shown promise in the treatment of hormone-dependent cancers such as breast cancer and meningioma1. It has been reported to induce antiproliferation and apoptosis in estrogen receptor-negative breast cancer cells, with a potential role for transforming growth factor beta1 (TGFβ1) in its mechanism6.
Mifepristone's antiglucocorticoid properties make it a candidate for treating Cushing's syndrome, a condition characterized by excess cortisol5. It has been used in cases where surgery and inhibitors of adrenal steroidogenesis fail to control hypercortisolism, with clinical improvement observed in patients5.
The drug has also been implicated in the normalization of adult hippocampal neurogenesis, which may be relevant for its rapid amelioration of symptoms in psychotic major depression8.
Mifepristone has been studied for its antiandrogen effects, where it has been found to inhibit androgen-responsive promoters and block the action of androgens in vitro10. It competes effectively with androgens for receptor binding and can induce a strong interaction between the androgen receptor and corepressors, suggesting potential use in conditions like prostate cancer10.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: